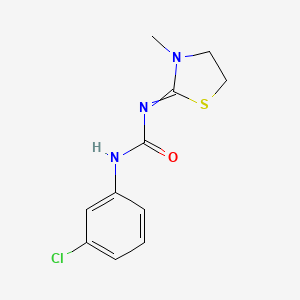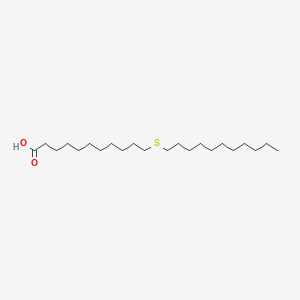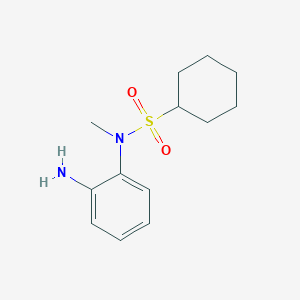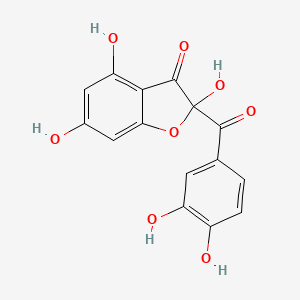![molecular formula C19H21NO2 B14328987 Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis- CAS No. 109297-66-7](/img/structure/B14328987.png)
Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of an anthracene group attached to an ethanol backbone through an imino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- typically involves the reaction of 9-anthracenemethanamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{9-Anthracenemethanamine} + \text{Ethylene Oxide} \rightarrow \text{Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis-} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene compounds.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its potential interactions with biological molecules and its use in bioimaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- involves its interaction with molecular targets through its anthracene and imino groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(4-Methylphenyl)imino]bisethanol
- 2,2’-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)imino]bisethanol
- 2,2’-[(2-Dimethylaminoethyl)imino]bisethanol
Uniqueness
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- is unique due to the presence of the anthracene group, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and specific chemical interactions.
Eigenschaften
CAS-Nummer |
109297-66-7 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-[anthracen-9-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H21NO2/c21-11-9-20(10-12-22)14-19-17-7-3-1-5-15(17)13-16-6-2-4-8-18(16)19/h1-8,13,21-22H,9-12,14H2 |
InChI-Schlüssel |
LEBZMXYJDNWXPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)


![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)





silane](/img/structure/B14328963.png)

![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
